1,2-Dilinoleoylglycerol
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Overview
Description
1,2-Dilinoleoylglycerol is a diacylglycerol (DAG) with linoleic acid side chains attached at both the sn-1 and sn-2 positions. This compound is a lipid molecule that plays a significant role in various biological processes. It has been identified as a component of phosphatidic acid in rat liver mitochondria and spinach chloroplast membranes . Additionally, it is upregulated in some pregnant women and has been used as a biomarker to predict preeclampsia in early pregnancy .
Preparation Methods
1,2-Dilinoleoylglycerol can be synthesized through the esterification of glycerol with linoleic acid. This reaction typically requires a catalyst to proceed efficiently. The process involves the reaction of glycerol with linoleic acid under controlled conditions to form the desired diacylglycerol . Industrial production methods may involve similar esterification processes, often optimized for higher yields and purity.
Chemical Reactions Analysis
1,2-Dilinoleoylglycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.
Reduction: Reduction reactions can convert the double bonds in the linoleic acid chains to single bonds, forming saturated derivatives.
Substitution: Substitution reactions can occur at the hydroxyl group of the glycerol backbone, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Dilinoleoylglycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Medicine: Research into its role in metabolic pathways and potential therapeutic applications is ongoing.
Mechanism of Action
The mechanism of action of 1,2-Dilinoleoylglycerol involves its role as a diacylglycerol, which is a key intermediate in lipid metabolism. It acts as a signaling molecule, influencing various cellular processes by activating protein kinase C (PKC) pathways. The molecular targets include enzymes and receptors involved in lipid signaling and metabolism .
Comparison with Similar Compounds
1,2-Dilinoleoylglycerol can be compared with other diacylglycerols, such as:
1,3-Dilinoleoylglycerol: Similar in structure but with linoleic acid chains at the sn-1 and sn-3 positions.
1,2-Dioleoylglycerol: Contains oleic acid chains instead of linoleic acid.
1,2-Dipalmitoylglycerol: Contains palmitic acid chains, making it more saturated.
The uniqueness of this compound lies in its specific fatty acid composition and positional isomerism, which influence its biological activity and applications .
Properties
CAS No. |
30606-27-0 |
---|---|
Molecular Formula |
C39H68O5 |
Molecular Weight |
617.0 g/mol |
IUPAC Name |
(3-hydroxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3 |
InChI Key |
MQGBAQLIFKSMEM-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Glyceryl dilinoleate in pancreatic lipase research?
A1: Glyceryl dilinoleate, specifically the 1,2-Dilinoleoylglycerol isomer, serves as a substrate for pancreatic lipase. This enzyme breaks down fats in the digestive system. By measuring the activity of pancreatic lipase on this compound, researchers can assess pancreatic function. [, ]. A study used fluorescence detection of NADH produced from the breakdown of this compound to visualize and quantify different forms of pancreatic lipase after electrophoresis. [].
Q2: How is Glyceryl dilinoleate used to study Cholinephosphotransferase?
A2: Cholinephosphotransferase is an enzyme that plays a crucial role in synthesizing phosphatidylcholine, a major phospholipid in cell membranes. Studies have investigated the substrate specificity of cholinephosphotransferase from rabbit lung microsomes using various exogenous diacylglycerols, including this compound. []. These studies help researchers understand the enzyme's preferred substrates and its role in lipid metabolism.
Q3: What analytical methods are employed for the determination of Glyceryl dilinoleate in various matrices?
A4: Ultra-performance liquid chromatography coupled with an evaporative light scattering detector (UPLC-ELSD) is a proven method for quantifying Glyceryl dilinoleate in complex matrices like milk. []. This technique offers high sensitivity and accuracy for analyzing this compound. [].
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